molecular formula C40H76O2 B12764656 Erucyl oleate CAS No. 85617-81-8

Erucyl oleate

Cat. No.: B12764656
CAS No.: 85617-81-8
M. Wt: 589.0 g/mol
InChI Key: TXZRBCSUYLEATA-GALHSAGASA-N
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Description

Erucyl oleate is an ester formed from erucic acid and oleic acid. It is a long-chain fatty acid ester that is commonly used in various industrial applications due to its unique properties, such as high lubricity and stability. Erucic acid is a monounsaturated omega-9 fatty acid, while oleic acid is a monounsaturated omega-9 fatty acid found in various vegetable oils.

Preparation Methods

Synthetic Routes and Reaction Conditions

Erucyl oleate can be synthesized through the esterification of erucic acid and oleic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion.

Industrial Production Methods

In industrial settings, this compound is produced through a similar esterification process but on a larger scale. The reaction is carried out in large reactors, and the product is purified through distillation or other separation techniques to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Erucyl oleate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidation products, such as epoxides and hydroxylated derivatives.

    Reduction: Reduction of this compound can lead to the formation of saturated esters.

    Substitution: this compound can undergo substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reaction is typically carried out under mild conditions to prevent over-oxidation.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used for the reduction of this compound.

    Substitution: Substitution reactions often require the use of nucleophiles, such as amines or alcohols, under basic or acidic conditions.

Major Products

    Oxidation: Epoxides, hydroxylated derivatives, and other oxidation products.

    Reduction: Saturated esters.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Erucyl oleate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reactant in the synthesis of various chemical compounds and as a solvent in chemical reactions.

    Biology: Studied for its effects on cell membranes and its potential use in drug delivery systems.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and antioxidant properties.

    Industry: Used as a lubricant, plasticizer, and in the formulation of cosmetics and personal care products.

Mechanism of Action

Erucyl oleate exerts its effects through various mechanisms, including:

    Interaction with Cell Membranes: this compound can integrate into cell membranes, affecting their fluidity and permeability.

    Enzyme Inhibition: It can inhibit certain enzymes, such as lipases, which are involved in the breakdown of fats.

    Antioxidant Activity: this compound has been shown to scavenge free radicals, reducing oxidative stress in cells.

Comparison with Similar Compounds

Similar Compounds

    Oleyl oleate: An ester formed from oleic acid and oleic acid.

    Erucyl erucate: An ester formed from erucic acid and erucic acid.

    Cetyl oleate: An ester formed from cetyl alcohol and oleic acid.

Uniqueness

Erucyl oleate is unique due to its combination of erucic acid and oleic acid, which imparts specific properties such as high lubricity and stability. This makes it particularly useful in applications where these properties are desired, such as in lubricants and cosmetics.

Properties

CAS No.

85617-81-8

Molecular Formula

C40H76O2

Molecular Weight

589.0 g/mol

IUPAC Name

[(Z)-docos-13-enyl] (Z)-octadec-9-enoate

InChI

InChI=1S/C40H76O2/c1-3-5-7-9-11-13-15-17-19-20-21-22-23-25-27-29-31-33-35-37-39-42-40(41)38-36-34-32-30-28-26-24-18-16-14-12-10-8-6-4-2/h17-19,24H,3-16,20-23,25-39H2,1-2H3/b19-17-,24-18-

InChI Key

TXZRBCSUYLEATA-GALHSAGASA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCCCCCOC(=O)CCCCCCC/C=C\CCCCCCCC

Canonical SMILES

CCCCCCCCC=CCCCCCCCCCCCCOC(=O)CCCCCCCC=CCCCCCCCC

Origin of Product

United States

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